Potent RNase L Activation: A 2.30 nM IC50 Differentiates this Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine from Closely Related Thiazole Analogs
The target compound, Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine, demonstrates a highly potent activation of RNase L, quantified by an IC50 of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts [1]. In stark contrast, a structurally related 2-aminothiazole analog, 2-amino-4-(4-bromophenyl)thiazole, which lacks the N-benzyl substituent, shows no reported activity for this target, instead functioning as an α-glucosidase inhibitor with a significantly weaker Ki of 56.61 µM [2]. The presence of the N-benzyl group is therefore a critical pharmacophoric element for this high-affinity interaction.
| Evidence Dimension | RNase L Activation Potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 2-amino-4-(4-bromophenyl)thiazole: No reported activity for RNase L; α-glucosidase Ki = 56.61 ± 1.31 µM |
| Quantified Difference | >24,600-fold difference in potency for primary target |
| Conditions | Inhibition of protein synthesis in mouse L cell extracts (target compound); α-glucosidase enzyme inhibition assay (comparator) |
Why This Matters
This quantitative difference establishes that the N-benzyl substitution is non-negotiable for researchers investigating RNase L-mediated pathways, guiding procurement decisions toward the specific CAS number 262372-91-8.
- [1] BindingDB. Affinity Data for BDBM50025002. IC50: 2.30 nM for RNase L activation in mouse L cell extracts. View Source
- [2] Öztürk Kesebir, A., Demir, Y., Sağlamtaş, R., & Öztekin, A. (2025). Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies. Biotechnology and Applied Biochemistry. View Source
